

The Kallikrein-Kinin System and Bradykinin Formation

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Compound of Interest

Compound Name: *Bradykinin (acetate)*

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The KKS is an enzymatic cascade that results in the release of vasoactive kinins.^[1] Tissue or plasma kallikreins are serine proteases that cleave high-molecular-weight kininogen (HMWK) or low-molecular-weight kininogen (LMWK) to release bradykinin and lysyl-bradykinin (kallidin), respectively.^{[1][9][10]} Bradykinin is a short-lived peptide, rapidly degraded by peptidases known as kininases, most notably Angiotensin-Converting Enzyme (ACE), also called kininase II.^{[1][11]} In inflammatory states, the KKS is activated, leading to localized production and accumulation of bradykinin.^{[12][13]}

Bradykinin Receptors and Core Signaling Pathways

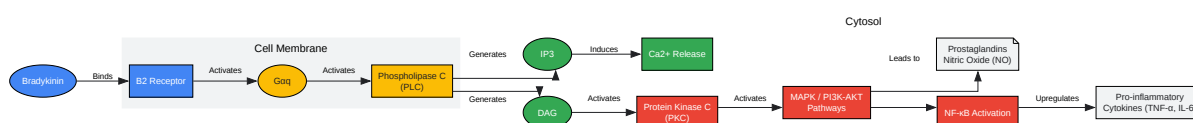
Bradykinin exerts its pro-inflammatory effects by binding to two main GPCRs: B1R and B2R.^{[14][15]}

The Constitutive B2 Receptor (B2R): Mediating Acute Inflammation

The B2 receptor is ubiquitously and constitutively expressed in healthy tissues and is responsible for the majority of bradykinin's acute inflammatory effects.^{[14][16]} Upon binding bradykinin, B2R, which is coupled to Gαq and Gαi proteins, initiates a complex signaling cascade.^{[6][16]}

Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[16]^[17] IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid increase in

intracellular calcium (Ca^{2+}).^{[9][16]} Simultaneously, DAG activates protein kinase C (PKC).^[16] This cascade leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, culminating in the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.^{[16][18][19]} Furthermore, B2R signaling can activate the transcription factor NF- κ B, which promotes the expression of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6.^{[20][21]}

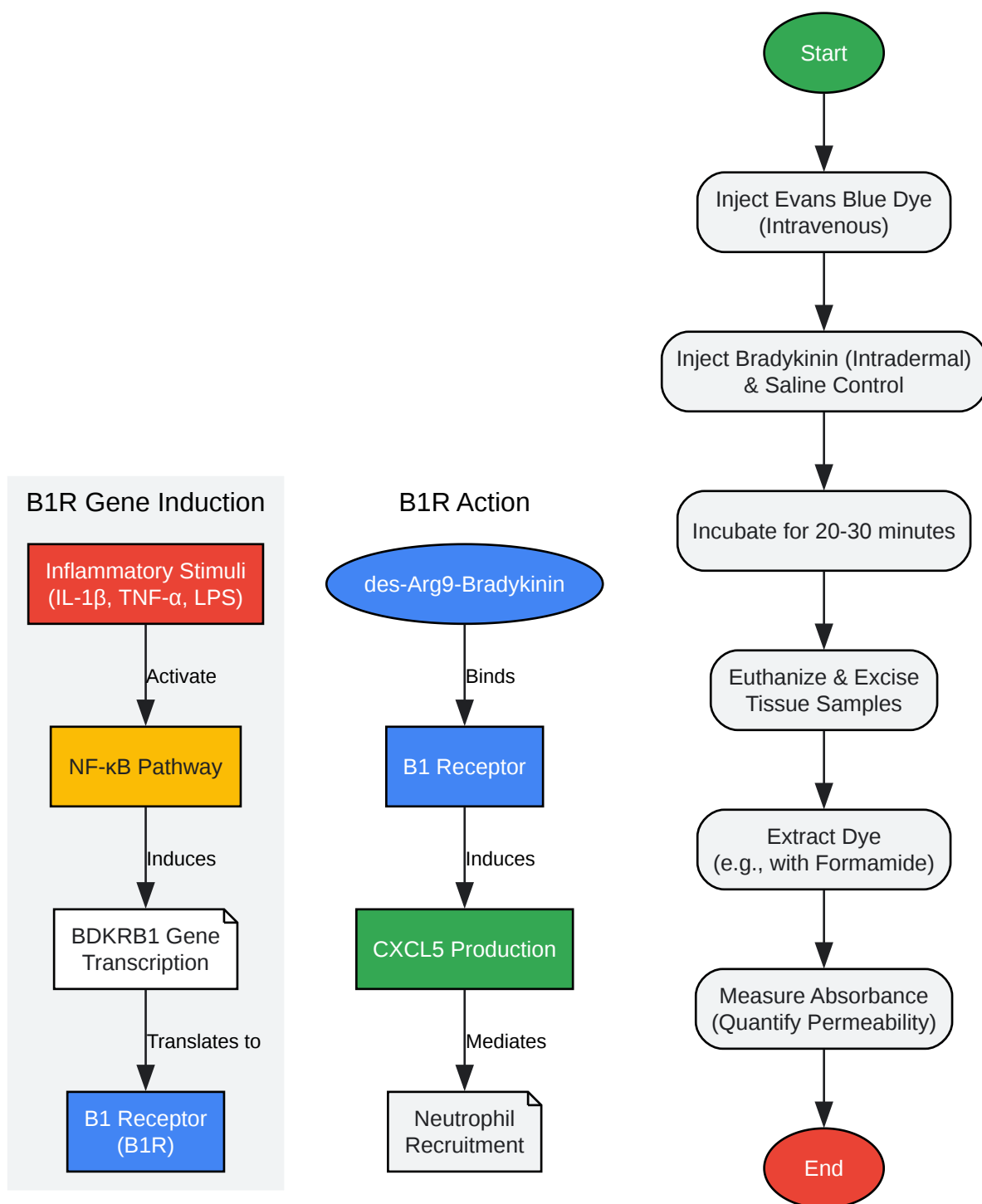


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Caption: Bradykinin B2 Receptor Signaling Cascade.

The Inducible B1 Receptor (B1R): A Role in Chronic Inflammation

In contrast to B2R, the B1 receptor is expressed at very low levels in healthy tissues.^[14] Its expression is significantly upregulated by tissue injury and pro-inflammatory cytokines such as Interleukin-1 beta (IL-1 β) and Tumor Necrosis Factor-alpha (TNF- α), often via the NF- κ B pathway.^{[5][15]} The primary ligands for B1R are the carboxypeptidase metabolites of kinins, such as des-Arg9-bradykinin.^{[5][9]} B1R activation is strongly implicated in maintaining chronic inflammatory states and inflammatory pain.^{[7][8]} Signaling through B1R can lead to neutrophil chemotaxis, partly through the production of chemokines like CXCL5, and can also trigger complement activation on endothelial cells.^{[4][9]}



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